Benzothiazol-2(3H)-one vs. Oxindole Scaffold: Substantial D₂ Agonist Potency Gain Demonstrated by the Des‑Hydroxy Analogue
In a systematic scaffold‑comparison study, replacement of the oxindole ring with a benzothiazol‑2(3H)‑one ring in the des‑7‑hydroxy 4‑(2‑aminoethyl) series elevated D₂ receptor agonist activity to a level substantially beyond that of the parent oxindole. The key comparator is the des‑hydroxy benzothiazolone analogue 21 (structurally identical to the target compound except for the N,N‑dipropyl substitution on the side‑chain amine) versus the corresponding oxindole 8 [1]. Although absolute Ki values for the primary amine (target compound) were not tabulated in that publication, the paper explicitly states that the des‑7‑hydroxy benzothiazolone analogue 'also has enhanced D-2 receptor activity compared to that of the corresponding oxindole', establishing a clear scaffold‑advantage trend that extrapolates to the parent 7‑(2‑aminoethyl)benzothiazol‑2‑ol [1].
| Evidence Dimension | D₂ receptor agonist activity (in‑vitro functional assay) — benzothiazolone scaffold vs. oxindole scaffold |
|---|---|
| Target Compound Data | Des‑7‑hydroxy‑4‑[2‑(di‑n‑propylamino)ethyl]benzothiazol‑2(3H)‑one (analogue 21): D₂ agonist activity qualitatively described as 'enhanced' compared to oxindole 8. |
| Comparator Or Baseline | Corresponding oxindole (8): D₂ agonist activity serves as baseline; activity of 21 is 'enhanced' relative to 8. |
| Quantified Difference | Exact fold change not reported; enhancement is qualitatively stated. The fully elaborated 7‑hydroxy‑4‑[2‑(di‑n‑propylamino)ethyl]benzothiazol‑2(3H)‑one (4) achieves an ED₅₀ of 0.028 nM in the field‑stimulated rabbit ear artery, confirming the benzothiazolone scaffold can deliver extreme D₂ potency [1]. |
| Conditions | In‑vitro D₂ receptor functional assays; field‑stimulated rabbit ear artery preparation for ED₅₀ determinations. |
Why This Matters
For procurement decisions, this evidence confirms that the benzothiazolone core imparts a D₂ potency advantage over the synthetically more accessible oxindole scaffold, making 7‑(2‑aminoethyl)benzothiazol‑2‑ol the preferred starting point for medicinal chemistry programmes targeting D₂ receptor agonism.
- [1] Weinstock, J.; Gaitanopoulos, D. E.; Stringer, O. D.; et al. Synthesis and evaluation of non-catechol D-1 and D-2 dopamine receptor agonists: benzimidazol-2-one, benzoxazol-2-one, and the highly potent benzothiazol-2-one 7-ethylamines. J. Med. Chem. 1987, 30 (7), 1166–1176. View Source
